Dual Cholinesterase and MAO Inhibition in a Single Molecule: Ladostigil vs. Combined Single-Target Agents
Ladostigil hydrochloride is a single molecule that inhibits both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), unlike standard-of-care agents which target only one enzyme system. Its IC50 values for AChE (31.8 µM) and MAO-B (37.1 µM) are within a comparable range, enabling a balanced dual mechanism. In contrast, the selective MAO-B inhibitor rasagiline is highly potent at MAO-B (IC50 = 4.43 nM) but has no cholinesterase activity [1], while the ChE inhibitor donepezil is highly potent at AChE (IC50 = 6.7 nM) but lacks MAO inhibition [2]. This multimodal design avoids the need for combination therapy and provides a unified pharmacological profile for investigating complex neurodegenerative pathways.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | AChE: 31.8 µM; MAO-B: 37.1 µM |
| Comparator Or Baseline | Rasagiline (MAO-B: 4.43 nM); Donepezil (AChE: 6.7 nM); Rivastigmine (AChE: 4.15 µM; BuChE: 0.037 µM) |
| Quantified Difference | Ladostigil is the only compound with dual AChE/MAO-B activity; ~7,000-fold less potent at MAO-B than rasagiline; ~4,700-fold less potent at AChE than donepezil |
| Conditions | In vitro enzyme inhibition assays; data compiled from vendor datasheets and primary literature |
Why This Matters
Enables investigation of synergistic cholinergic and monoaminergic pathway modulation without confounding variables from drug combinations.
- [1] Youdim MB, et al. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-6. View Source
- [2] Probes & Drugs Portal. Donepezil Hydrochloride (PD001165) Compound Summary. View Source
